REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=O.[CH2:12]([NH:14][CH2:15][CH3:16])[CH3:13]>S(Cl)(Cl)=O.O.CN(C)C=O>[CH2:12]([N:14]([CH2:15][CH3:16])[C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=1[O:2][CH3:1])[CH3:13]
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Name
|
|
Quantity
|
105 mL
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Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
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COC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.52 mL
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Type
|
catalyst
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred at room temperature for 45 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Volatiles were removed in vacuo
|
Type
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CUSTOM
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Details
|
the residue was azeotroped with toluene (2×100 ml)
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Type
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DISSOLUTION
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Details
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The acid chloride was dissolved in anhydrous THF (220 ml)
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Type
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TEMPERATURE
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Details
|
cooled to 0° C.
|
Type
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STIRRING
|
Details
|
The suspension was stirred at 0° C. for 10 minutes
|
Duration
|
10 min
|
Type
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EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
WASH
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Details
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The combined organic layers were washed with water (100 ml) and concentrated aqueous NH4Cl solution (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue via flash chromatography (gradient of hexane/EtOAc 6:4 to 3:7)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=C(C=CC=C1)OC)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |